molecular formula C11H23ClN2 B15296421 2-propan-2-yl-2,8-diazaspiro[4.5]decane;hydrochloride

2-propan-2-yl-2,8-diazaspiro[4.5]decane;hydrochloride

Katalognummer: B15296421
Molekulargewicht: 218.77 g/mol
InChI-Schlüssel: URYVUPCIJAQUFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-propan-2-yl-2,8-diazaspiro[4.5]decane;hydrochloride is a chemical compound with the molecular formula C11H20N2O·HCl. It is known for its unique spirocyclic structure, which consists of a spiro junction between a piperidine and a pyrrolidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-propan-2-yl-2,8-diazaspiro[4.5]decane;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a piperidine derivative with a pyrrolidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common in industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

2-propan-2-yl-2,8-diazaspiro[4.5]decane;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Wissenschaftliche Forschungsanwendungen

2-propan-2-yl-2,8-diazaspiro[4.5]decane;hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-propan-2-yl-2,8-diazaspiro[4.5]decane;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-propan-2-yl-2,8-diazaspiro[4.5]decane;hydrochloride is unique due to its specific spirocyclic structure and the presence of the isopropyl group.

Eigenschaften

Molekularformel

C11H23ClN2

Molekulargewicht

218.77 g/mol

IUPAC-Name

2-propan-2-yl-2,8-diazaspiro[4.5]decane;hydrochloride

InChI

InChI=1S/C11H22N2.ClH/c1-10(2)13-8-5-11(9-13)3-6-12-7-4-11;/h10,12H,3-9H2,1-2H3;1H

InChI-Schlüssel

URYVUPCIJAQUFR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1CCC2(C1)CCNCC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.